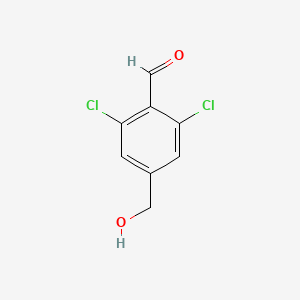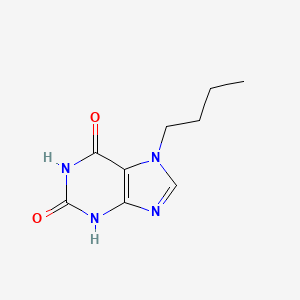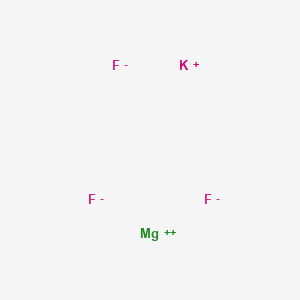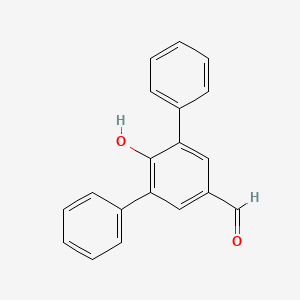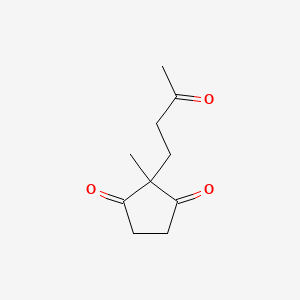
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-
Overview
Description
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- is a chemical compound with the molecular formula C10H14O3 . It is also known by other names such as 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione . The compound has a molecular weight of 182.22 g/mol .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also contains 3 ketone groups . The InChI string of the compound isInChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3 . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0, indicating its relative hydrophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 182.094294304 g/mol . The topological polar surface area of the compound is 51.2 Ų .Scientific Research Applications
Application 1: Synthesis of Bicyclic Ketols
- Summary of the Application: The compound is used as an intermediate in the synthesis of isomeric racemic ketols of the [3.2.1]bicyclooctane and perhydroindan series .
- Methods of Application: The Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water produces 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione . This compound is then cyclized using neutral piperidinium acetate in water to produce the bridged ketol of the [3.2.1]bicyclooctane series .
- Results or Outcomes: The process results in the production of isomeric racemic ketols of the [3.2.1]bicyclooctane and perhydroindan series .
Application 2: Exploration of Deoxycholic Acid (DCA) Induced Changes in Cell Signaling
- Summary of the Application: The compound has been used to explore deoxycholic acid (DCA) induced changes in cell signaling . DCA is a secondary bile acid implicated in numerous pathological conditions .
Application 3: Synthesis of (-)-Curcumanolide A and (-)-Curcumalactone
- Summary of the Application: The compound has been used in the synthesis of (-)-curcumanolide A and (-)-curcumalactone . These are natural products that have been isolated from the plant Curcuma zedoaria, which is known for its anti-inflammatory and anticancer properties .
Application 4: Thermophysical Property Datafile for Process Simulators
- Summary of the Application: The compound’s thermophysical properties can be used in process simulators like Aspen Plus . These simulators are used to model and simulate chemical processes in industries such as oil and gas, petrochemicals, and pharmaceuticals .
Application 5: Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
properties
IUPAC Name |
2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBYSCPBJGAYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(C(=O)CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453793 | |
| Record name | 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |
CAS RN |
25112-78-1 | |
| Record name | 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



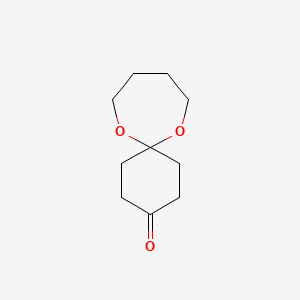
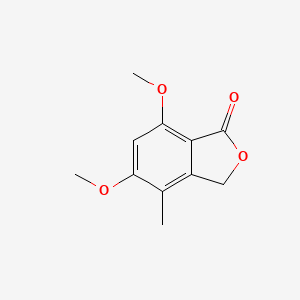
![Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1624944.png)
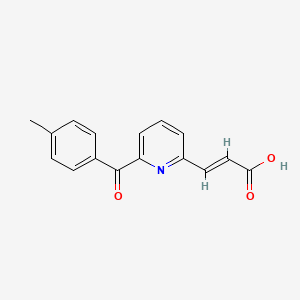
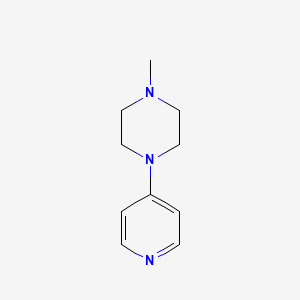
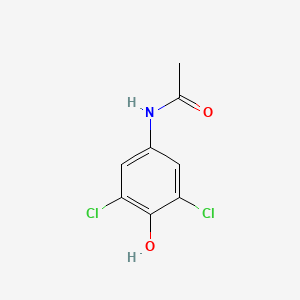
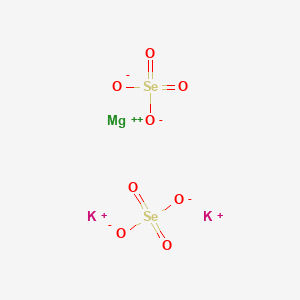
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)
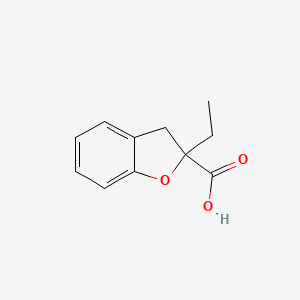
![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)
